3-Oxo-2,3-dihydrobenzofuran-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Oxo-2,3-dihydrobenzofuran-2-carbaldehyde is a heterocyclic compound with the molecular formula C(_9)H(_6)O(_3) It features a benzofuran ring system with an aldehyde and a ketone functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxo-2,3-dihydrobenzofuran-2-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclization of 2-hydroxybenzaldehyde derivatives with acetic anhydride, followed by oxidation to introduce the ketone functionality .
Industrial Production Methods: Industrial production methods often involve optimized versions of laboratory synthesis techniques, focusing on yield and purity. The use of catalysts and controlled reaction environments ensures the efficient production of this compound on a larger scale .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Oxo-2,3-dihydrobenzofuran-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The ketone and aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products:
Oxidation: 3-Oxo-2,3-dihydrobenzofuran-2-carboxylic acid.
Reduction: 3-Hydroxy-2,3-dihydrobenzofuran-2-carbaldehyde.
Substitution: Halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
3-Oxo-2,3-dihydrobenzofuran-2-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery, particularly for its potential to inhibit specific enzymes or pathways.
Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-Oxo-2,3-dihydrobenzofuran-2-carbaldehyde involves its interaction with various molecular targets The aldehyde and ketone groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity
Vergleich Mit ähnlichen Verbindungen
2,3-Dihydrobenzofuran-2-carbaldehyde: Lacks the ketone group, leading to different reactivity and applications.
3-Oxo-2,3-dihydrobenzofuran:
Benzofuran-2-carbaldehyde: Lacks the dihydro and ketone functionalities, resulting in distinct properties.
Uniqueness: 3-Oxo-2,3-dihydrobenzofuran-2-carbaldehyde is unique due to the presence of both aldehyde and ketone groups within the benzofuran ring system
Eigenschaften
Molekularformel |
C9H6O3 |
---|---|
Molekulargewicht |
162.14 g/mol |
IUPAC-Name |
3-oxo-1-benzofuran-2-carbaldehyde |
InChI |
InChI=1S/C9H6O3/c10-5-8-9(11)6-3-1-2-4-7(6)12-8/h1-5,8H |
InChI-Schlüssel |
QRBOGLHPHCRAJX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C(O2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.